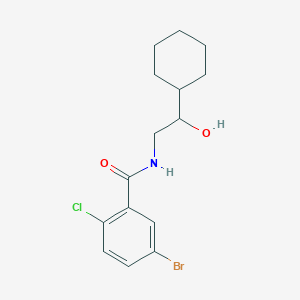

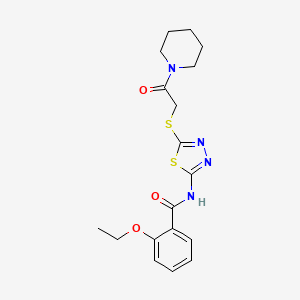

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

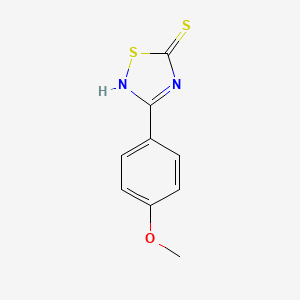

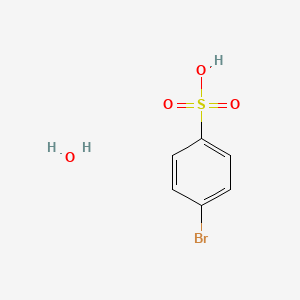

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is a urea derivative that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Acetylcholinesterase Inhibition

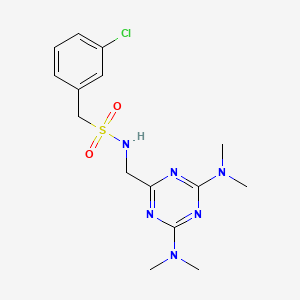

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, structurally similar to the target compound, have been synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties, showing that a flexible spacer is compatible with high inhibitory activities. This suggests that similar compounds, including those with piperazine and thiophene groups, might be useful in research targeting neurological conditions such as Alzheimer's disease by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).

Structural and Conformational Study

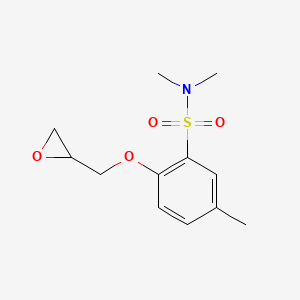

Tri-substituted ureas containing an N-methylpiperazine moiety along with phenyl and N-heterocyclic substituents were synthesized and subjected to spectroscopic, structural, and conformational studies. These compounds exhibit amino–imino tautomerism and free rotation of the N-carbamoyl group, indicating potential applications in the development of molecules with specific binding affinities or activities based on their conformational flexibility (Iriepa & Bellanato, 2013).

Antimicrobial and Anti-Proliferative Activities

Novel compounds, including those with adamantane, piperazine, and thiosemicarbazide groups, have shown marked broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines. This highlights the potential of structurally complex ureas in antimicrobial and anticancer research (Al-Mutairi et al., 2019).

Dual 5-HT1A/SSRI Activities

3-(4-Arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives were synthesized and evaluated for their dual activities as serotonin receptor agonists and serotonin reuptake inhibitors. These findings suggest the target compound could be explored for its potential applications in psychiatric and neurological disorders by modulating serotonin pathways (Li et al., 2008).

properties

IUPAC Name |

1-benzyl-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c1-22-8-10-23(11-9-22)18(17-7-12-25-15-17)14-21-19(24)20-13-16-5-3-2-4-6-16/h2-7,12,15,18H,8-11,13-14H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTXRPYLUYMJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)